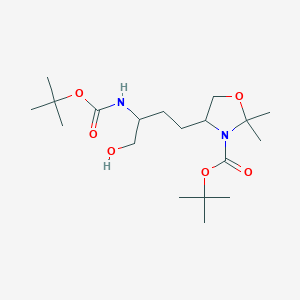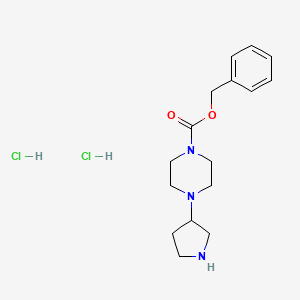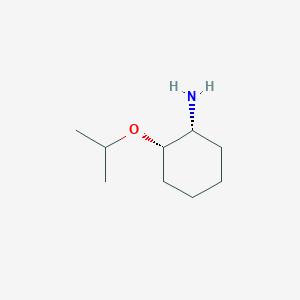
2-(2,4-Bis(trifluoromethyl)phenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Bis(trifluoromethyl)phenyl)pyridine is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to a pyridine ring. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Bis(trifluoromethyl)phenyl)pyridine typically involves the reaction of 2,4-bis(trifluoromethyl)benzaldehyde with pyridine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Bis(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(2,4-Bis(trifluoromethyl)phenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a building block for various chemical syntheses
Mechanism of Action
The mechanism of action of 2-(2,4-Bis(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
- 2,2’-Bipyridyl
- 4,4’-Dimethyl-2,2’-dipyridyl
- 4,4’-Dimethoxy-2,2’-bipyridine
Uniqueness
2-(2,4-Bis(trifluoromethyl)phenyl)pyridine is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and lipophilicity. This makes it particularly valuable in applications requiring robust chemical properties and efficient membrane penetration .
Properties
Molecular Formula |
C13H7F6N |
|---|---|
Molecular Weight |
291.19 g/mol |
IUPAC Name |
2-[2,4-bis(trifluoromethyl)phenyl]pyridine |
InChI |
InChI=1S/C13H7F6N/c14-12(15,16)8-4-5-9(10(7-8)13(17,18)19)11-3-1-2-6-20-11/h1-7H |
InChI Key |
UCTUOFPJTWPPDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Oxo-3-azaspiro[5.5]undecane-11-carboxylic acid](/img/structure/B12279722.png)

![6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B12279743.png)




![(2-{5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)dimethylamine](/img/structure/B12279765.png)


![1-[(2-Chlorophenyl)methyl-prop-2-enylamino]-2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B12279772.png)

